molecular formula C7H12O2 B14696471 2-Butoxyprop-2-enal CAS No. 32287-59-5

2-Butoxyprop-2-enal

Cat. No.: B14696471
CAS No.: 32287-59-5
M. Wt: 128.17 g/mol
InChI Key: HWOCOELJTFMTRT-UHFFFAOYSA-N
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Description

2-Butoxyprop-2-enal is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both an aldehyde group and an ether group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyprop-2-enal can be synthesized through several methods. One common method involves the reaction of butyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form butoxyacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2-butoxypropan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with ammonia can yield 2-butoxyprop-2-enamine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to 25°C.

    Substitution: Ammonia in ethanol at room temperature.

Major Products Formed:

    Oxidation: Butoxyacetic acid.

    Reduction: 2-Butoxypropan-1-ol.

    Substitution: 2-Butoxyprop-2-enamine.

Scientific Research Applications

2-Butoxyprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxyprop-2-enal involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form covalent bonds with various biological molecules, potentially affecting cellular processes. The molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes, altering their function.

Comparison with Similar Compounds

    2-Butoxyethanol: A glycol ether with similar solvent properties but lacks the aldehyde group.

    2-Ethoxyprop-2-enal: Similar structure but with an ethoxy group instead of a butoxy group.

Comparison: 2-Butoxyprop-2-enal is unique due to the presence of both an aldehyde and an ether group, which gives it distinct reactivity compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis, offering more diverse reaction pathways.

Properties

CAS No.

32287-59-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-butoxyprop-2-enal

InChI

InChI=1S/C7H12O2/c1-3-4-5-9-7(2)6-8/h6H,2-5H2,1H3

InChI Key

HWOCOELJTFMTRT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C=O

Origin of Product

United States

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